molecular formula C10H11NO3 B13628878 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylicacid

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylicacid

Cat. No.: B13628878
M. Wt: 193.20 g/mol
InChI Key: GDXRTKPKZYVONS-UHFFFAOYSA-N
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Description

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with an appropriate carboxylic acid derivative, such as methyl 2-bromoacetate, under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Scientific Research Applications

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 4-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to the presence of the carboxylic acid group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoxazine derivatives and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-6-7(10(12)13)2-3-8-9(6)11-4-5-14-8/h2-3,11H,4-5H2,1H3,(H,12,13)

InChI Key

GDXRTKPKZYVONS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NCCO2)C(=O)O

Origin of Product

United States

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